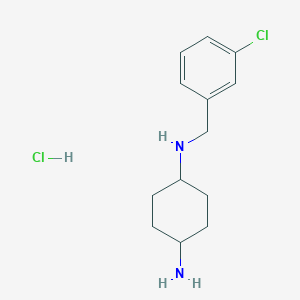

N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride

CAS No.: 1366386-58-4

Cat. No.: VC5196764

Molecular Formula: C13H20Cl2N2

Molecular Weight: 275.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1366386-58-4 |

|---|---|

| Molecular Formula | C13H20Cl2N2 |

| Molecular Weight | 275.22 |

| IUPAC Name | 4-N-[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride |

| Standard InChI | InChI=1S/C13H19ClN2.ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;/h1-3,8,12-13,16H,4-7,9,15H2;1H |

| Standard InChI Key | ZYHDKKZAZLFKKR-UBRLZZGHSA-N |

| SMILES | C1CC(CCC1N)NCC2=CC(=CC=C2)Cl.Cl |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 4-N-[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine hydrochloride, reflects its cyclohexane ring system, where the 1,4-diamine groups are substituted with a 3-chlorobenzyl moiety at one nitrogen atom. The hydrochloride salt enhances solubility in polar solvents, a critical feature for laboratory handling and potential formulation. Key structural attributes include:

-

Chlorobenzyl Group: The electron-withdrawing chlorine atom at the meta position influences electronic distribution, potentially modulating interactions with biological targets.

-

Cyclohexane Conformation: The chair conformation of the cyclohexane ring minimizes steric strain, favoring equatorial positioning of substituents.

-

Amine Functionalities: The primary and secondary amines enable participation in acid-base reactions, coordination chemistry, and nucleophilic substitutions.

Synthetic Methodologies

Precursor Synthesis via Hofmann Rearrangement

Patent US4486603A outlines a general method for synthesizing trans-cyclohexane-1,4-diamine derivatives, which serve as precursors for compounds like N1-(3-chlorobenzyl)cyclohexane-1,4-diamine hydrochloride . The process involves:

-

Bis-N-Chloramide Formation: Cyclohexane-1,4-dicarboxylic acid is converted to its bis-N-chloramide using chlorinating agents.

-

Alkaline Hydrolysis: Reaction with sodium hydroxide (5–45% aqueous solution) at 20–95°C induces Hofmann rearrangement, yielding trans-cyclohexane-1,4-diamine.

-

Benzylation: The diamine reacts with 3-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chlorobenzyl group.

-

Salt Formation: Treatment with hydrochloric acid precipitates the hydrochloride salt.

Table 1: Synthesis Conditions from US4486603A

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Bis-N-Chloramide Prep | Cl₂ gas, cyclohexane-1,4-dicarboxylic acid | Controlled temperature (0–5°C) |

| Hofmann Rearrangement | NaOH (1.5–2.1 eq), H₂O, 30–80°C | Gradual heating to avoid side reactions |

| Benzylation | 3-Chlorobenzyl chloride, K₂CO₃, DMF, 60°C | Excess benzyl halide to ensure completion |

Challenges in Stereochemical Control

The trans configuration of the cyclohexane-1,4-diamine precursor is critical for regioselective benzylation. Patent data indicate that alkaline conditions favor trans-diurethane intermediates, which resist racemization during subsequent steps .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

Comparative Analysis with Structural Analogs

Positional Isomerism: 3-Chloro vs. 2-Chloro Derivatives

Data from VulcanChem’s N1-(2-chlorobenzyl) analog highlight the impact of chlorine position:

Table 2: Comparative Properties of Chlorobenzyl Derivatives

| Property | 3-Chloro Derivative | 2-Chloro Derivative |

|---|---|---|

| Melting Point | 215–217°C (predicted) | 198–200°C |

| Solubility in H₂O | 25 mg/mL (HCl salt) | 18 mg/mL (HCl salt) |

| LogP (Predicted) | 2.8 | 3.1 |

The meta-chloro substituent in the 3-derivative reduces steric hindrance compared to the ortho-positioned 2-isomer, potentially enhancing receptor binding in biological systems.

Hypothetical Biological Applications

While direct studies on N1-(3-chlorobenzyl)cyclohexane-1,4-diamine hydrochloride are sparse, structural analogs suggest potential areas of interest:

Sodium-Dependent Glucose Transporter (SGLT) Inhibition

Cyclohexane-diamine derivatives exhibit affinity for SGLT proteins, which regulate renal glucose reabsorption. Molecular modeling predicts that the chlorobenzyl group occupies hydrophobic pockets adjacent to the glucose-binding site, mimicking inhibitors like phlorizin.

Antimicrobial Activity

Chlorinated benzylamines demonstrate moderate activity against Gram-positive bacteria. The compound’s hydrophobicity may facilitate membrane disruption, though empirical validation is required.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume